3-Perfluorohexyl-5-phenylpyrazole

Descripción general

Descripción

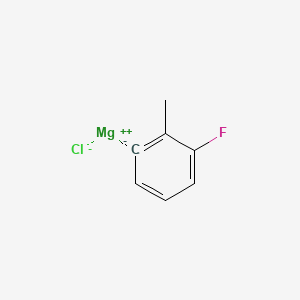

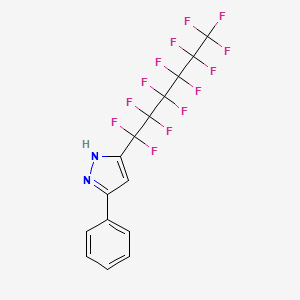

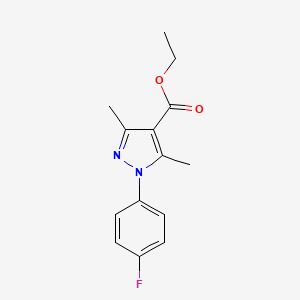

3-Perfluorohexyl-5-phenylpyrazole is a compound that has attracted considerable attention due to its unique physical and chemical properties. It has a molecular formula of C15H7F13N2 and a molecular weight of 462.21 g/mol .

Molecular Structure Analysis

The molecular structure of 3-Perfluorohexyl-5-phenylpyrazole is characterized by a central pyrazole ring with a phenyl group attached to one of the nitrogen atoms of the pyrazole . The structure also includes a perfluorohexyl group, which consists of six perfluorinated carbon atoms.Chemical Reactions Analysis

In terms of chemical reactions, one study discusses the Rose Bengal-photocatalyzed perfluorohexylation reactions of olefins, alkynes, and aromatic compounds employing perfluorohexyl iodide as a source of perfluorohexyl radicals .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 3-Perfluorohexyl-5-phenylpyrazole, focusing on six unique fields:

Medicinal Chemistry

3-Perfluorohexyl-5-phenylpyrazole: has shown promise in medicinal chemistry due to its potential as a pharmacophore. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties . The unique structure of 3-Perfluorohexyl-5-phenylpyrazole may enhance its interaction with biological targets, making it a candidate for drug development.

Agrochemistry

In agrochemistry, 3-Perfluorohexyl-5-phenylpyrazole can be utilized as a herbicidal agent. Pyrazole derivatives have been studied for their herbicidal activities, showing effectiveness against various weed species . The compound’s stability and bioactivity make it suitable for developing new agrochemical products to improve crop protection.

Material Science

3-Perfluorohexyl-5-phenylpyrazole: can be applied in material science, particularly in the development of advanced materials with unique properties. The fluorinated alkyl chain provides hydrophobic characteristics, which can be useful in creating water-repellent coatings and surfaces . Additionally, its thermal stability makes it a candidate for high-performance materials.

Coordination Chemistry

In coordination chemistry, 3-Perfluorohexyl-5-phenylpyrazole can act as a ligand to form metal complexes. These complexes can exhibit interesting catalytic properties and have potential applications in catalysis and industrial processes . The pyrazole ring’s nitrogen atoms can coordinate with metal ions, facilitating the formation of stable complexes.

Safety and Hazards

The safety data sheet for a similar compound, 1-Acetyl-3-perfluorohexyl-5-phenylpyrazole, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

3-Perfluorohexyl-5-phenylpyrazole is a member of the phenylpyrazole class of insecticides . The primary targets of these compounds are the glutamate-activated chloride channels in insects .

Mode of Action

Phenylpyrazole insecticides, including 3-Perfluorohexyl-5-phenylpyrazole, function by blocking glutamate-activated chloride channels in insects . This blocking action disrupts the normal functioning of the insect’s nervous system, leading to paralysis and death .

Biochemical Pathways

It is known that the blocking of glutamate-activated chloride channels disrupts the normal functioning of the insect’s nervous system .

Result of Action

The primary result of the action of 3-Perfluorohexyl-5-phenylpyrazole is the disruption of the normal functioning of the insect’s nervous system, leading to paralysis and death . It should be noted that these compounds also have the capacity to disrupt epithelial cells in the human intestine and adversely impact human health .

Action Environment

It is known that the structure and reactivity of pyrazoles can be influenced by environmental factors

Propiedades

IUPAC Name |

3-phenyl-5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7F13N2/c16-10(17,9-6-8(29-30-9)7-4-2-1-3-5-7)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)28/h1-6H,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNRZBDGGQYZPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7F13N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893403 | |

| Record name | 3-(Perfluorohexyl)-5-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Perfluorohexyl-5-phenylpyrazole | |

CAS RN |

510768-12-4 | |

| Record name | 3-(Perfluorohexyl)-5-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

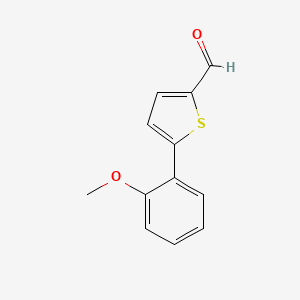

![1,1,1-Trifluoro-3-[4-(3,3,3-trifluoro-2-hydroxypropyl)-1,4-diazepan-1-yl]propan-2-ol](/img/structure/B3042038.png)